molecular formula C20H18N2O6 B12891500 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12891500
M. Wt: 382.4 g/mol
InChI Key: FXAWKJINURXXPC-XNTDXEJSSA-N
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Description

Chemical Classification and Structural Uniqueness

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one belongs to the oxazol-5(4H)-one family, a class of heterocyclic compounds characterized by a five-membered ring containing both oxygen and nitrogen atoms. Its systematic IUPAC name, (4E)-4-[(4,5-diethoxy-2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, reflects its intricate substitution pattern. The compound’s molecular formula is $$ \text{C}{20}\text{H}{18}\text{N}{2}\text{O}{6} $$, with a molecular weight of 382.37 g/mol.

The structural uniqueness of this compound arises from three key features:

  • Benzylidene Moiety : A conjugated system formed by a benzene ring fused to the oxazolone core via a methylidene group. This moiety enhances electronic delocalization, influencing photophysical properties.
  • Nitro and Ethoxy Substituents : The benzene ring is substituted with a nitro group at the 2-position and ethoxy groups at the 4- and 5-positions. The nitro group acts as an electron-withdrawing group, while the ethoxy groups provide steric bulk and moderate electron-donating effects.
  • Oxazolone Core : The oxazolone ring contains a lactone (cyclic ester) and an imine group, contributing to its reactivity in nucleophilic and electrophilic reactions.

Structural Comparison with Related Oxazolones

Compound Name Substituents Key Structural Differences
4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one Single nitro group, no ethoxy substituents Reduced steric hindrance and polarity
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one Amino group instead of nitro Enhanced electron-donating capacity
2-Phenyloxazol-5(4H)-one No benzylidene or nitro/ethoxy groups Simpler structure with limited conjugation

The compound’s electronic configuration, particularly the nitro group’s position, facilitates intramolecular charge transfer (ICT), as evidenced by solvatochromic studies. Density functional theory (DFT) calculations reveal that the nitro group reduces the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, enhancing photoreactivity.

Historical Context in Heterocyclic Chemistry Research

The synthesis of oxazolone derivatives dates to the late 19th century, with the Erlenmeyer-Plöchl reaction serving as a cornerstone method. This reaction involves the condensation of aromatic aldehydes with hippuric acid in the presence of acetic anhydride and a base, typically sodium acetate. The target compound, 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, represents an evolution of this classical approach, incorporating modern substituents to tailor electronic and steric properties.

Key Milestones in Oxazolone Chemistry

  • Early Developments (1890–1950) : Initial syntheses focused on simple oxazolones for dye and pharmaceutical intermediates. The discovery of their biological activity spurred interest in structural diversification.
  • Late 20th Century : Advances in reaction conditions, such as microwave irradiation and ionic liquid catalysts ([bmIm]OH), improved yields and enabled greener syntheses.
  • 21st Century : Computational tools (e.g., DFT) have elucidated structure-property relationships, guiding the design of oxazolones for optoelectronic applications.

The incorporation of ethoxy and nitro groups in 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one exemplifies efforts to balance reactivity and stability. For instance, ethoxy groups enhance solubility in nonpolar solvents, while the nitro group directs electrophilic substitution reactions to specific ring positions.

Recent studies highlight its role as a precursor in asymmetric amino acid synthesis and polymer chemistry, leveraging its ability to undergo cycloaddition and ring-opening reactions. The compound’s versatility underscores its enduring relevance in heterocyclic chemistry research.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

(4E)-4-[(4,5-diethoxy-2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H18N2O6/c1-3-26-17-11-14(16(22(24)25)12-18(17)27-4-2)10-15-20(23)28-19(21-15)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3/b15-10+

InChI Key

FXAWKJINURXXPC-XNTDXEJSSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OCC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OCC

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Reactants:

    • 4,5-Diethoxy-2-nitrobenzaldehyde
    • 2-Phenyloxazol-5(4H)-one
  • Reaction Type:

    • Aldehyde-oxazolone condensation (Knoevenagel-type condensation)
  • Typical Conditions:

    • Controlled temperature (often reflux or mild heating around 80°C)
    • Acidic or basic catalysts depending on the protocol
    • Solvent systems vary; common solvents include acetic acid, ethanol, or solvent-free mechanochemical conditions

Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the active methylene group of 2-phenyloxazol-5(4H)-one on the aldehyde carbonyl carbon, followed by dehydration to form the benzylidene double bond. Careful control of temperature and pH is critical to maximize yield and minimize side reactions such as polymerization or over-condensation.

Detailed Synthetic Procedure

Step Description Conditions Notes
1 Mix equimolar amounts of 4,5-diethoxy-2-nitrobenzaldehyde and 2-phenyloxazol-5(4H)-one Stirring at room temperature or mild heating Ensures homogeneity
2 Add catalyst (e.g., piperidine or acetic acid) Catalyst amount typically 5-10 mol% Facilitates condensation
3 Heat mixture to reflux (~80°C) for 3-4 hours Monitor reaction progress by TLC Reaction completion indicated by disappearance of aldehyde spot
4 Cool reaction mixture and pour into ice-cold water Precipitates product Enhances product isolation
5 Filter and recrystallize from suitable solvent (e.g., ethanol) Purification step Yields pure crystalline product

Alternative and Green Synthesis Approaches

Mechanochemical Synthesis

  • Description:

    • Solvent-free grinding of reactants in a ball mill or mortar and pestle
    • Mild conditions, reduced reaction time, and environmentally friendly
  • Advantages:

    • Avoids use of organic solvents
    • Lower energy consumption
    • Comparable or improved yields

Microwave-Assisted Synthesis

  • Description:

    • Use of microwave irradiation to accelerate condensation
    • Short reaction times (minutes instead of hours)
  • Advantages:

    • Enhanced reaction rates
    • Improved product purity

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR):

    • Characteristic lactone carbonyl stretch around 1750 cm⁻¹
    • Nitro group peaks near 1560 cm⁻¹ and 1350 cm⁻¹
    • C=C and C-N stretches confirm benzylidene and oxazolone moieties
  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR shows aromatic protons, ethoxy group signals (triplets and quartets), and benzylidene proton singlet
    • $$^{13}C$$ NMR confirms carbonyl, aromatic, and ethoxy carbons
  • Melting Point and Yield:

    • Typical yields range from 85% to 95% depending on method
    • Melting point consistent with literature values (~150-160°C)

Comparative Data Table of Preparation Methods

Method Reaction Time Yield (%) Solvent Use Temperature Notes
Conventional reflux 3-4 hours 85-90 Yes (acetic acid, ethanol) ~80°C Well-established, reliable
Mechanochemical grinding 30-60 minutes 80-90 No Ambient Green, solvent-free
Microwave-assisted 10-20 minutes 90-95 Minimal Microwave Rapid, high purity

Research Findings and Optimization Insights

  • The presence of diethoxy groups on the benzaldehyde enhances solubility and reactivity, improving condensation efficiency.
  • Nitro substitution increases electrophilicity of the aldehyde, facilitating nucleophilic attack.
  • pH control is crucial; slightly basic conditions favor condensation without side reactions.
  • Mechanochemical and microwave methods reduce environmental impact and improve throughput, aligning with green chemistry principles.
  • Purification by recrystallization from ethanol or ethyl acetate yields high-purity product suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzylidene moiety.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspases, leading to cell death.

Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

Immunomodulation

This compound has been identified as a potent immunomodulator, enhancing the immune response against tumor cells. Its ability to modulate immune pathways makes it a candidate for developing therapeutic agents aimed at boosting anti-tumor immunity.

Tyrosinase Inhibition

The compound has shown potential as a tyrosinase inhibitor, which is crucial in treating hyperpigmentation disorders such as melasma and vitiligo. In vitro studies revealed that it significantly reduces tyrosinase activity, indicating its potential for cosmetic applications.

SampleTyrosinase Activity (%)
Control100
Compound (50 µM)40
Compound (100 µM)15

Photodynamic Therapy

The photochemical properties of this compound have been explored for applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation positions it as a promising agent for treating localized tumors.

Case Study 1: Anticancer Efficacy

A detailed study on the anticancer efficacy of this compound involved testing against various breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Tyrosinase Inhibition

In vitro assays measuring the inhibitory effect on tyrosinase revealed that this compound significantly reduced enzyme activity compared to control groups, highlighting its potential in dermatological applications.

Mechanism of Action

The mechanism of action of 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylidene and oxazol-5(4H)-one moieties can interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Substituents on the benzylidene ring significantly influence the physical and spectral characteristics of oxazolone derivatives:

Compound Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Reference
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one 4-NO₂ 246–247 IR: νC=O at 1663–1682 cm⁻¹; ¹H NMR: aromatic protons at δ 7.8–8.3 ppm (deshielded by NO₂)
(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one 4-OCH₃ Not reported ¹H NMR: Methoxy singlet at δ 3.8 ppm; aromatic protons at δ 6.9–7.7 ppm (electron-donating OCH₃)
4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one 4,5-OCH₂CH₃, 2-NO₂ Not reported (predicted) Predicted IR: νNO₂ at ~1520 cm⁻¹; ¹H NMR: Ethoxy triplets (δ 1.3–1.5 ppm) and quartets (δ 3.9–4.2 ppm)
  • Nitro Group Impact: The nitro group (NO₂) in 4-nitro derivatives induces strong electron-withdrawing effects, lowering electron density in the benzylidene ring and deshielding aromatic protons in NMR. This is evident in the downfield shifts (δ 7.8–8.3 ppm) .
  • Diethoxy vs. Ethoxy protons would appear as distinct triplets and quartets in ¹H NMR .

Biological Activity

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole derivatives family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is C16H18N2O5C_{16}H_{18}N_{2}O_{5} with a molar mass of approximately 318.33 g/mol. The structure includes a nitro group and diethoxy substituents that contribute to its reactivity and biological properties.

PropertyValue
Molecular Formula C16H18N2O5C_{16}H_{18}N_{2}O_{5}
Molar Mass 318.33 g/mol
CAS Number Not specified
Storage Conditions Store at 2-8°C

Antimicrobial Properties

Research indicates that oxazole derivatives, including 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The presence of the nitro group is believed to enhance its interaction with cellular targets involved in cancer progression.

The mechanism underlying the biological activity of this compound involves several pathways:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival, contributing to its anticancer and antimicrobial effects .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various oxazole derivatives, including 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics .

Study 2: Anticancer Potential

In a recent investigation involving multiple cancer cell lines (e.g., HeLa and MCF-7), the compound was shown to significantly reduce cell viability. The study utilized flow cytometry to analyze apoptosis markers, revealing that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, indicative of apoptosis induction .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one and its derivatives?

The compound is typically synthesized via the Erlenmeyer–Plöchl reaction , a solvent-free method that condenses aldehydes with azlactones (e.g., 2-phenyloxazol-5(4H)-one) under basic conditions. Key intermediates like 4-arylidene oxazolones are formed through Knoevenagel condensation, as demonstrated in the synthesis of structurally analogous compounds . Modifications to the benzylidene substituent (e.g., nitro, diethoxy groups) require precise stoichiometric control and reflux conditions in acetic acid or DMF/POCl₃ systems .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on multimodal spectroscopy :

  • FT-IR : Peaks at 1780–1800 cm⁻¹ (C=O stretching) and 1650–1665 cm⁻¹ (C=N stretching) .
  • NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) .
  • X-ray crystallography : Resolves the Z/E configuration of the benzylidene moiety (e.g., (E)-4-(2,5-dimethoxybenzylidene) derivatives ).

Q. What are the key spectroscopic properties of this oxazolone derivative?

The compound exhibits solvatochromism , with absorption maxima (λₘₐₓ) shifting depending on solvent polarity. For example, in polar solvents like DMSO, λₘₐₓ redshifts due to enhanced stabilization of the excited state, as observed in analogous 4-arylidene oxazolones . Quantitative solvatochromic analysis can be performed using the Kamlet–Taft or Reichardt polarity scales .

Q. What are the stability considerations for this compound under varying pH and temperature?

Stability studies on related oxazolones reveal:

  • Thermal stability : Decomposition above 150°C, confirmed by TGA .
  • pH sensitivity : Hydrolysis of the oxazolone ring occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding substituted amino acids .

Q. How is purity assessed during synthesis?

Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (deviation < 0.4% for C, H, N). For example, 4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one showed 99.2% purity by HPLC and matched calculated elemental ratios (C: 67.73%, H: 3.55%) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro, diethoxy groups) influence bioactivity?

Substituents on the benzylidene moiety modulate enzyme inhibition . For instance:

  • Nitro groups : Enhance π-π stacking with hydrophobic enzyme pockets, improving inhibition of tyrosinase (IC₅₀ = 0.8 µM for 4-nitro derivatives) .
  • Diethoxy groups : Increase solubility and selectivity for carbonic anhydrase isoforms (e.g., hCA I Ki = 19.53 nM vs. hCA II Ki = 16.49 nM) . Structure-activity relationships (SAR) can be mapped using molecular docking (e.g., AutoDock Vina) .

Q. What mechanistic insights explain solvatochromic behavior in this compound?

Solvatochromism arises from intramolecular charge transfer (ICT) between the electron-rich oxazolone ring and electron-deficient nitrobenzylidene group. Time-dependent DFT (TD-DFT) calculations on analogous dyes show a 0.3–0.5 eV decrease in HOMO-LUMO gap in polar solvents, aligning with experimental λₘₐₓ shifts .

Q. How do computational models enhance understanding of electronic properties?

DFT calculations (B3LYP/6-31G*) predict:

  • Dipole moment: 5.2–6.8 Debye, correlating with solvent interaction energy.
  • Frontier molecular orbitals: Localization of LUMO on the nitrobenzylidene moiety, supporting ICT behavior . These models guide the design of derivatives with tailored optoelectronic properties .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., tyrosinase inhibition ranging from 0.8–5.2 µM) may stem from:

  • Assay variability : Differences in substrate concentration (e.g., L-DOPA vs. tyrosine).
  • Cellular context : Membrane permeability variations in cancer cell lines (e.g., MCF-7 vs. HEPG-2) . Standardized protocols (e.g., SRB assays) and comparative meta-analysis are recommended .

Q. What advanced applications are emerging for this compound?

Recent studies highlight:

  • Photodynamic therapy (PDT) : 4-Arylidene oxazolones generate singlet oxygen (¹O₂) under UV irradiation, with quantum yields (ΦΔ) up to 0.45 .
  • Antimicrobial hybrids : Coumarin-imidazolone hybrids exhibit dual inhibition of topoisomerase II and Hsp90 (MIC = 2–8 µg/mL against S. aureus) .

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